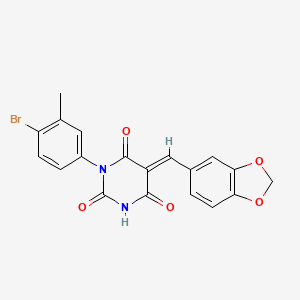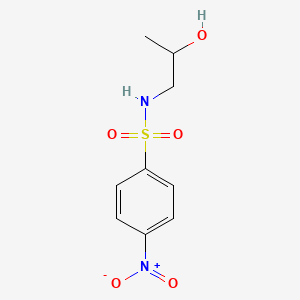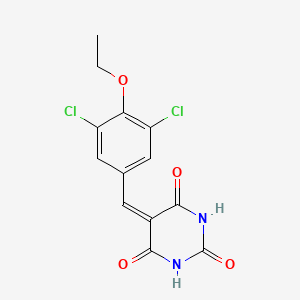![molecular formula C20H23ClN4O2 B5154591 N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(2-chlorophenyl)acetamide](/img/structure/B5154591.png)
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(2-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(2-chlorophenyl)acetamide, commonly known as NAPA, is a chemical compound with potential therapeutic applications. It belongs to the class of acetamide derivatives and has been the subject of extensive research in recent years.
作用機序
The mechanism of action of NAPA is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. Specifically, NAPA has been shown to enhance the activity of GABA, an inhibitory neurotransmitter that plays a key role in regulating anxiety and seizure activity. NAPA may also act on other neurotransmitter systems, such as glutamate and serotonin, to produce its therapeutic effects.
Biochemical and Physiological Effects
NAPA has been shown to produce a range of biochemical and physiological effects. In animal studies, NAPA has been shown to reduce inflammation, lower pain thresholds, and reduce seizure activity. Additionally, NAPA has been shown to reduce anxiety and depression-like behaviors in animal models. These effects are thought to be mediated by the modulation of neurotransmitter activity in the brain.
実験室実験の利点と制限
NAPA has several advantages for lab experiments, including its stability and ease of synthesis. Additionally, NAPA has been shown to have low toxicity and is well-tolerated in animal models. However, there are also limitations to using NAPA in lab experiments. For example, the mechanism of action of NAPA is not fully understood, and its effects may vary depending on the experimental conditions.
将来の方向性
There are several potential future directions for research on NAPA. One area of interest is the development of NAPA as a treatment for neurological disorders, such as epilepsy and anxiety disorders. Additionally, further studies are needed to elucidate the mechanism of action of NAPA and to identify potential drug targets. Finally, future research may focus on the development of novel NAPA derivatives with improved therapeutic properties.
Conclusion
In conclusion, N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(2-chlorophenyl)acetamide is a chemical compound with potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of NAPA and to develop novel derivatives with improved properties.
合成法
The synthesis of NAPA involves several steps, including the reaction of 2-chloroacetophenone with piperazine, followed by the reaction of the resulting product with 3-pyridinecarboxaldehyde. The final step involves the reaction of the intermediate product with acetic anhydride to yield NAPA. The purity of the compound can be enhanced through recrystallization and column chromatography.
科学的研究の応用
NAPA has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Studies have also suggested that NAPA may have potential as a treatment for anxiety, depression, and neurological disorders. Additionally, NAPA has been investigated for its potential use in cancer treatment.
特性
IUPAC Name |
N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-2-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O2/c1-15(26)24-9-11-25(12-10-24)20-17(6-4-8-22-20)14-23-19(27)13-16-5-2-3-7-18(16)21/h2-8H,9-14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBBYPYFEIOMQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=N2)CNC(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(2-chlorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![propyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B5154511.png)

![4-[3-(2,6-diisopropylphenoxy)propyl]morpholine](/img/structure/B5154516.png)

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5154536.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5154549.png)



![(3aS*,5S*,9aS*)-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-2-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5154565.png)
![diethyl [5-(2-chlorophenoxy)pentyl]malonate](/img/structure/B5154581.png)

